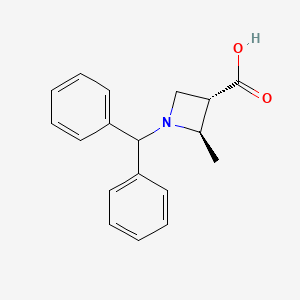

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

(2R,3S)-1-benzhydryl-2-methylazetidine-3-carboxylic acid |

InChI |

InChI=1S/C18H19NO2/c1-13-16(18(20)21)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3,(H,20,21)/t13-,16+/m1/s1 |

InChI Key |

NMFDAFDHZDWNRW-CJNGLKHVSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the azetidine ring followed by functional group transformations to introduce the benzhydryl substituent and the carboxylic acid moiety. The key steps include:

- Formation of substituted azetidin-3-ol or azetidin-3-one intermediates.

- Introduction of the benzhydryl group at the nitrogen atom.

- Conversion of functional groups to the carboxylic acid at position 3.

- Control of stereochemistry to obtain the trans isomer.

Stepwise Preparation via Epoxy Halide and Primary Amine Reaction

One well-documented method involves the reaction of an epoxy halide with a primary amine to form an addition product, followed by cyclization in aqueous medium to yield the azetidine ring system.

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| (a) | Reaction of epoxy halide with primary amine | Epoxy halide (R2-CH-CH-CH2Hal), primary amine (Rl-NH2) in aqueous medium | Formation of addition product (Rl-NH-CH-CH-CH2-Hal) |

| (b) | Cyclization of addition product | Aqueous medium, heating | Formation of azetidin-3-ol or acid halide derivative |

| (c) | Hydrolysis or base treatment to free acid | Base treatment | Free azetidine-3-carboxylic acid obtained |

Specifically, for benzhydryl derivatives, benzylamine or benzhydryl amine can be used as the primary amine. The aqueous medium facilitates cyclization and improves yield. This method was reported to produce useful yields of 1-substituted azetidin-3-ol derivatives, which can be further converted to carboxylic acids via cyanide substitution and hydrolysis steps.

Conversion of Azetidin-3-ol to Azetidin-3-carboxylic Acid

Following the formation of the azetidin-3-ol intermediate, the hydroxyl group can be converted into a carboxylic acid via a sequence involving:

- Mesylation of the hydroxyl group.

- Nucleophilic substitution with sodium cyanide to form a cyanoazetidine.

- Hydrolysis of the nitrile group under basic reflux conditions to yield the carboxylic acid.

This sequence has been demonstrated with l-benzylazetidin-3-ol yielding l-benzylazetidine-3-carboxylic acid in approximately 80% yield after hydrolysis.

Alternative Synthetic Routes: Cyclocondensation and Hydride-Induced Cyclization

Other methods reported for azetidine derivatives relevant to this compound include:

- Cyclocondensation of primary amines with α,β-dibromo esters or α-halogenated carboxylic esters to form azetidine-2-carboxylic acid derivatives.

- Hydride-induced cyclization of β-bromo-α,α-dimethoxyketimines to form 1-alkyl-2-methylazetidin-3-ones, which can be further transformed into azetidine-3-carboxylic acids.

These approaches provide alternative pathways to access substituted azetidines with control over substitution patterns and stereochemistry.

One-Pot and Metal-Catalyzed Cyclization Methods

Recent advances include one-pot syntheses involving:

- Metal-catalyzed cyclization reactions.

- Microwave-assisted nucleophilic substitution of dihalides with primary amines.

- Use of triflate or sulfonate esters as leaving groups to facilitate ring closure.

Such methods offer improved efficiency and yields, and have been adapted for the synthesis of azetidine-3-carboxylic acid derivatives with various N-substituents, including benzhydryl groups.

Data Tables Summarizing Preparation Conditions and Yields

Analysis of Preparation Methods

- Aqueous cyclization of epoxy halides with benzhydryl amines offers a straightforward and scalable route with good control over substitution and stereochemistry.

- Mesylation and nucleophilic substitution with cyanide is an effective method to convert azetidin-3-ols into carboxylic acids, critical for obtaining the target compound.

- Cyclocondensation and hydride-induced cyclization provide alternative methods to install the 2-methyl substituent and azetidine ring but may require additional steps to introduce the benzhydryl group.

- One-pot metal-catalyzed methods represent modern, efficient strategies with high yields and potential for automation, suitable for complex substitutions.

The stereochemical control to obtain the trans isomer is influenced by the steric bulk of the benzhydryl group and reaction conditions, often favoring trans configurations due to minimized steric clashes.

Chemical Reactions Analysis

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring are replaced with other groups.

Scientific Research Applications

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical compounds. Its unique structure makes it a valuable scaffold for drug design.

Organic Synthesis: The compound is used as a precursor in the synthesis of various heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ABChem catalog lists several azetidine derivatives with structural similarities to trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid. Below is a detailed comparison based on functional group variations and their implications:

Key Structural Analogues and Properties

Functional Group Analysis

- Carboxylic Acid vs. Carbonitrile (AB6116 vs. AB2634): The carboxylic acid group in AB6116 confers acidity (pKa ~2-3) and hydrogen-bonding capacity, making it suitable for ionic interactions in drug-receptor binding. In contrast, the nitrile group in AB2634 is non-ionizable and hydrophobic, which may improve membrane permeability but reduce solubility.

- Hydroxyl vs. Methanol Substituents (AB2635 vs.

Azetidine vs. Piperidine Backbone (AB6116 vs. AB2638):

The azetidine ring in AB6116 imposes greater conformational restraint compared to the six-membered piperidine in AB2636. This rigidity may enhance target selectivity but reduce metabolic flexibility.

Stereochemical and Substituent Effects

This could enhance binding specificity compared to analogues lacking the methyl group (e.g., AB6116). Additionally, the benzhydryl moiety common to all listed compounds contributes to lipophilicity, which may influence blood-brain barrier penetration or plasma protein binding.

Research Implications and Limitations

While direct experimental data on this compound are unavailable in the provided evidence, insights can be extrapolated from its analogues:

- Synthetic Utility: The carboxylic acid in AB6116 suggests utility as a building block for peptidomimetics or metal-chelating agents.

- Biological Activity: Nitrile-containing analogues like AB2634 may exhibit improved bioavailability in hydrophobic environments (e.g., cell membranes).

- Safety Profile: Azetidine-3-carboxylic acid (HY-Y0530, CAS 36476-78-5) has documented safety protocols for laboratory use, though substituent variations (e.g., benzhydryl groups) may alter toxicity.

Biological Activity

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid is a compound that belongs to the azetidine class of nitrogen-containing heterocycles. Its structure includes a benzhydryl group and a carboxylic acid functional group, which are critical for its biological interactions and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic uses.

The molecular formula of this compound is C18H19NO2, with a molecular weight of approximately 281.36 g/mol. The carboxylic acid group is significant for its reactivity and interactions within biological systems, allowing for various chemical modifications that may enhance its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the benzhydryl group via nucleophilic substitution.

- Carboxylation to install the carboxylic acid functional group.

Each synthetic step requires precise control over reaction conditions to achieve high yields and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations against various bacterial strains have shown promising results. The compound exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development in treating antibiotic-resistant infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Bacillus subtilis | 18 mm |

The mode of action appears to involve interference with cell wall synthesis, leading to cell lysis and death .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has shown potential in enzyme inhibition studies. For instance, it has been tested against urease and alpha-glucosidase enzymes, demonstrating significant inhibitory effects that could be useful in managing conditions like diabetes and hyperuricemia .

Table 2: Enzyme Inhibition Assays

Case Studies

Several case studies have explored the therapeutic applications of azetidine derivatives similar to this compound. For instance, a study on related compounds demonstrated their effectiveness against resistant bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. Why are there limited studies on the compound’s metabolic stability, and how can this be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.